Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in alkaline water solution. The reaction time was only 40 minutes with a yield of 31.1% under ultrasound conditions . This novel method could shorten the reaction time and improve the yield compared with conventional synthetic methods .Molecular Structure Analysis

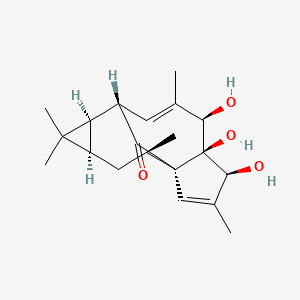

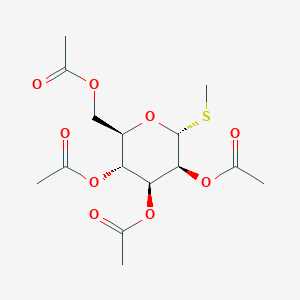

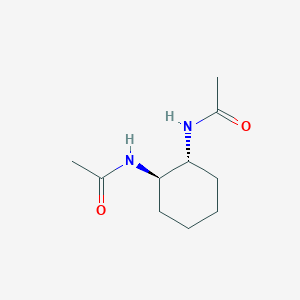

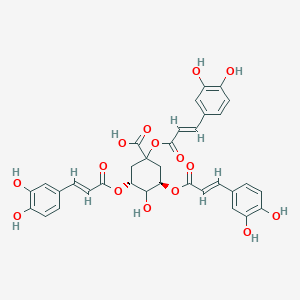

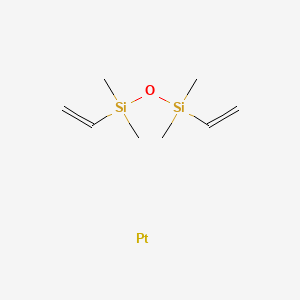

The molecular formula of Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is C43H66O32S, and its molecular weight is 1127.04 . The InChI code for this compound is 1S/C43H66O32S/c1-12-2-4-13 (5-3-12)76 (61,62)63-11-19-37-25 (54)31 (60)43 (69-19)74-36-18 (10-48)67-41 (29 (58)23 (36)52)72-34-16 (8-46)65-39 (27 (56)21 (34)50)70-32-14 (6-44)64-38 (26 (55)20 (32)49)71-33-15 (7-45)66-40 (28 (57)22 (33)51)73-35-17 (9-47)68-42 (75-37)30 (59)24 (35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 .Chemical Reactions Analysis

The mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin was synthesized using an ultrasound-assisted method in alkaline water solution . This method is considered fast, efficient, and yields a significant amount of the product .Physical And Chemical Properties Analysis

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is a solid at 20°C . It is hygroscopic and heat sensitive . It is soluble in water and dimethylformamide . The specific rotation is 122° (C=4,DMSO) .Wissenschaftliche Forschungsanwendungen

Improved Synthesis

- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has been utilized in improving synthesis methods. For example, an efficient synthesis method using p-toluenesulfonic anhydride in water resulted in a 61% yield of mono-6-deoxy-6-(O-p-toluenesulfonyl)-β-cyclodextrin (Zhong, Byun, & Bittman, 1998).

Synthesis of Cyclodextrin Derivatives

- The compound serves as a precursor for synthesizing various cyclodextrin derivatives. For instance, its use in the synthesis of mono(6A-N-allylamino-6A-deoxy)permethylated β-cyclodextrin, demonstrates its versatility in cyclodextrin functionalization (Lai & Ng, 2004).

Molecular Recognition and Drug Delivery

- Modified cyclodextrins, synthesized using mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, are applied in molecular recognition, chiral separation, and drug delivery, showcasing its role in creating structurally simple, highly water-soluble cationic cyclodextrins (Tang & Ng, 2008).

Mechanochemical Substitutions

- The tosyl group on mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has been successfully substituted with various nucleophiles under mechanochemical conditions, indicating its potential in creating diverse cyclodextrin derivatives (Jicsinszky et al., 2016).

Molecular Self-Assembly

- The compound has been used in studying molecular self-assembly behaviors. For example, a modified cyclodextrin, mono[6-O-6-(4-carboxyl-phenyl)]-β-CD, synthesized through its reaction with 4-hydroxybenzoate, demonstrated helical columnar supramolecule formation in both solid and solution states (Fan, Zhao, & Liu, 2003).

Chiral Separation

- Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin is integral in synthesizing cationic cyclodextrins for chiral separation of amino acids and anionic pharmaceuticals, underlining its application in capillary electrophoresis (Tang & Ng, 2007).

Synthesis of Cyclodextrin Chiral Stationary Phases

- It has been used in the preparation of cyclodextrin chiral stationary phases for enantioseparation in high-performance liquid chromatography (HPLC), demonstrating its significance in analytical chemistry (Wang et al., 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

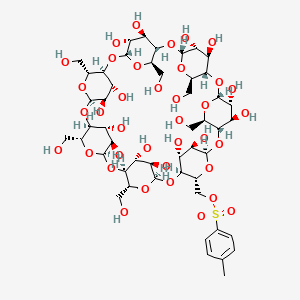

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYLJCBFCXEADB-XISQNVKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1289.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate](/img/structure/B1631283.png)